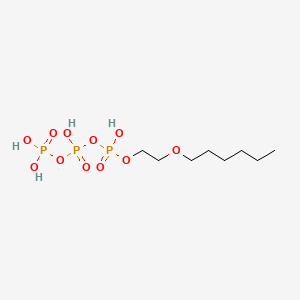
Triphosphoric acid, 2-(hexyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, 2-(hexyloxy)ethyl ester is a chemical compound with the molecular formula C8H21O11P3 . It contains a total of 43 atoms, including 21 hydrogen atoms, 8 carbon atoms, 11 oxygen atoms, and 3 phosphorus atoms . This compound is part of the triphosphoric acid esters family, which are known for their diverse applications in various fields.
Preparation Methods
The synthesis of triphosphoric acid, 2-(hexyloxy)ethyl ester involves the esterification of triphosphoric acid with 2-(hexyloxy)ethanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Triphosphoric acid, 2-(hexyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triphosphoric acid, 2-(hexyloxy)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of triphosphoric acid, 2-(hexyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparison with Similar Compounds
Triphosphoric acid, 2-(hexyloxy)ethyl ester can be compared with other similar compounds, such as:
Triphosphoric acid, mono(2-oxoethyl) ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Phosphoric acid, tris(2-ethylhexyl) ester: This compound is used in different industrial applications and has unique physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications.
Properties
CAS No. |
69011-13-8 |
|---|---|
Molecular Formula |
C8H21O11P3 |
Molecular Weight |
386.17 g/mol |
IUPAC Name |
[2-hexoxyethoxy(hydroxy)phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O11P3/c1-2-3-4-5-6-16-7-8-17-21(12,13)19-22(14,15)18-20(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
InChI Key |
HVJAIELIHZCBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















